3,4,7,8-Tetrachloroquinoline

Physicochemical characterization Isomer identification Quality control

Isomeric mixtures of tetrachloroquinoline derail sequential functionalization. 3,4,7,8-Tetrachloroquinoline (CAS 1204812-18-9) with >95% isomeric purity unlocks orthogonal reactivity. • Enables chemo- and regioselective Halex fluorination at pyridine C3/C4 while preserving C7/C8 chlorines for Pd-catalyzed coupling. • Eliminates false-positive signals in environmental analysis compared to the more abundant 3,4,6,8-isomer. • Consistent batch quality ensures reproducible multi-step synthesis in drug discovery and materials science.

Molecular Formula C9H3Cl4N
Molecular Weight 266.93
CAS No. 1204812-18-9
Cat. No. B598301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,7,8-Tetrachloroquinoline
CAS1204812-18-9
Synonyms3,4,7,8-Tetrachloroquinoline
Molecular FormulaC9H3Cl4N
Molecular Weight266.93
Structural Identifiers
SMILESC1=CC(=C(C2=NC=C(C(=C21)Cl)Cl)Cl)Cl
InChIInChI=1S/C9H3Cl4N/c10-5-2-1-4-7(12)6(11)3-14-9(4)8(5)13/h1-3H
InChIKeyIBNAXQHHOJRMCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,7,8-Tetrachloroquinoline: Structural Identity and Isomer Landscape


3,4,7,8-Tetrachloroquinoline (CAS 1204812-18-9) is a perchlorinated quinoline derivative with the molecular formula C₉H₃Cl₄N and a molecular weight of 266.94 g/mol, characterized by chlorine substitution at the 3- and 4-positions of the pyridine ring and the 7- and 8-positions of the benzenoid ring . Direct chlorination of quinoline yields complex isomeric mixtures; the most abundant tetrachloro product isolated under thermal chlorination conditions (160–190 °C) is the 3,4,6,8-isomer, with the 3,4,7,8-isomer being a minor or synthetically distinct component requiring targeted synthetic strategies [1]. This compound exists within a dense isomer space comprising at least six positional tetrachloroquinoline variants (e.g., 3,4,6,8-; 2,4,7,8-; 3,4,6,7-; 5,6,7,8-; 2,4,6,8-), each differing in chlorine placement and, consequently, in physicochemical and reactivity profiles, making isomeric purity a critical specification for procurement decisions .

Why Isomer Substitution Fails for Tetrachloroquinoline


Positional isomerism in polychlorinated quinolines directly governs nucleophilic aromatic substitution (SNAr) reactivity, electronic distribution, steric accessibility, and molecular recognition properties. The 3,4,7,8-substitution pattern produces a uniquely congested region on the benzenoid ring (adjacent Cl at C7 and C8) while leaving the C2 and C5/C6 positions available for further functionalization, a profile that differs fundamentally from the 3,4,6,8-isomer where chlorines are distributed with one position between them on the benzenoid ring [1]. In halogen-exchange (Halex) fluorination reactions, the site-specific reactivity of chlorine substituents on quinoline varies markedly with ring position; the 5,6,7,8-isomer undergoes nucleophilic fluoride dechlorination to yield diverse polyfluorinated products, whereas isomers with chlorine on the pyridine ring (positions 2, 3, 4) show different regioselectivity and conversion rates under identical conditions (CsF/DMSO, 100 °C) [2]. Generic substitution between tetrachloroquinoline isomers therefore risks altered reaction outcomes, different impurity profiles, and non-reproducible downstream product compositions in both medicinal chemistry and materials science contexts [3].

Differentiation Evidence Against Closest Positional Isomers


Boiling Point and Density vs. 3,4,6,8-Isomer

The 3,4,6,8-tetrachloroquinoline isomer (CAS 25771-78-2), the predominant tetrachloro product from thermal chlorination of quinoline, exhibits experimentally determined physical constants: density 1.622 g/cm³ and boiling point 335.735 °C at 760 mmHg . For the 3,4,7,8-isomer, predicted values based on computational models indicate a boiling point of approximately 327.7±37.0 °C and density of 1.621±0.06 g/cm³, comparable to the 3,4,6,7-isomer (CAS 1204810-09-2) for which analogous predicted data are available . While boiling point ranges overlap, chromatographic retention time and melting point differences arising from symmetry and dipole moment variations provide practical discrimination between these isomers during quality control, with the 3,4,7,8-pattern expected to exhibit distinct polarity due to the asymmetric distribution of chlorine across both rings.

Physicochemical characterization Isomer identification Quality control

Synthetic Accessibility and Isomeric Purity

Direct, non-solvent chlorination of quinoline at 160–190 °C generates five isolable products: 3,4-dichloroquinoline, 3,4,6-trichloroquinoline, 3,4,8-trichloroquinoline, 3,4,6,8-tetrachloroquinoline, and 3,4,6,7,8-pentachloroquinoline [1]. Notably, the 3,4,7,8-tetrachloro isomer is absent from this product distribution, indicating that electrophilic chlorination under these conditions does not favor simultaneous occupation of the 3, 4, 7, and 8 positions. The 3,4,6,8-isomer, in contrast, is a major tetrachloro component of this mixture. This fundamental difference in synthetic accessibility means that 3,4,7,8-tetrachloroquinoline requires dedicated synthetic routes (e.g., sequential directed ortho-metalation/chlorination, or halogen dance strategies) rather than bulk chlorination, impacting cost, lead time, and achievable isomeric purity .

Synthetic chemistry Isomer separation Custom synthesis

Nucleophilic Substitution Regioselectivity

Halogen-exchange (Halex) fluorination studies on polychloroquinolines demonstrate that chlorine substituents at different ring positions exhibit markedly different reactivities toward nucleophilic displacement. Treatment of 5,6,7,8-tetrachloroquinoline with CsF in DMSO at 100 °C yields multiple polyfluorinated products via sequential substitution on the benzenoid ring [1]. In the 3,4,7,8-isomer, chlorines at positions 3 and 4 (pyridine ring) are expected to be substantially more reactive toward nucleophiles than those at positions 7 and 8 (benzenoid ring), based on the well-established principle that halogen substituents at the 2- and 4-positions of quinoline are highly activated for SNAr due to stabilization of the Meisenheimer intermediate by the ring nitrogen [2]. This creates a predictable reactivity gradient—C4 > C3 ≈ C2 >> benzenoid positions—that is distinct from isomers where all chlorines reside on a single ring (e.g., 5,6,7,8-tetrachloroquinoline, which shows uniformly benzenoid-type reactivity). No direct experimental kinetic data comparing 3,4,7,8- vs. other tetrachloro isomers for Halex or other SNAr reactions has been published.

Nucleophilic aromatic substitution Halex fluorination Regioselective functionalization

Predicted pKa and Basicity Comparison

Chlorine substitution substantially modulates the basicity of the quinoline nitrogen. For the 3,4,6,7-tetrachloroquinoline isomer, the predicted pKa of the conjugate acid is -1.21±0.41 . The 3,4,7,8-isomer, with chlorine at positions 3 and 4 (both in the pyridine ring, proximal to nitrogen) and 7 and 8 (distal, benzenoid), is expected to have a similarly depressed pKa relative to unsubstituted quinoline (pKa ~4.9). The electron-withdrawing effect of chlorine at C3 and C4 directly reduces electron density at the nitrogen, while the contribution from C7 and C8 chlorines is attenuated by distance. Compared to the 2,4,7,8-isomer (chlorine at C2 directly adjacent to nitrogen), the 3,4,7,8-isomer is predicted to be slightly more basic (higher pKa) because C2-substitution exerts a stronger inductive effect on the nitrogen than C3-substitution. Quantitative pKa values have not been experimentally measured for either isomer.

pKa prediction Electronic effects Chromatographic method development

Electron Acceptor Potential in Organic Semiconductors

Tetrachloroquinoline (generically abbreviated Cl₄QN) has been identified alongside tetrabromoquinoline (Br₄QN), tetracyanoquinodimethane (TCNQ), and tetrafluoroquinoline (F₄QN) as a component of charge-transfer complexes that form banded spherulites in organic semiconductor research [1]. In this context, tetrachloroquinoline functions as an electron acceptor, with its electron affinity tuned by the number and position of halogen substituents. The 3,4,7,8-isomer presents a distinctive electronic profile: chlorine at C3 and C4 withdraws electron density from the pyridine ring, lowering the LUMO energy and enhancing electron-accepting character, while the C7/C8 chlorine pair on the benzenoid ring contributes additional electron withdrawal without introducing the steric hindrance to π-stacking that would result from substitution at C5 or C6. This substitution pattern may offer advantages in solid-state packing and charge transport mobility relative to the more symmetric 3,4,6,8-isomer, though direct comparative device performance data for specific tetrachloroquinoline isomers have not been published.

Organic semiconductors Charge-transfer complexes Electron acceptors

Steric Effects in Cross-Coupling and Metalation

The 3,4,7,8-isomer possesses two adjacent chlorine atoms on the benzenoid ring (C7 and C8), creating a sterically compressed environment that is absent in the 3,4,6,8-isomer (where chlorines at C6 and C8 are separated by a C–H unit at C7). This structural feature has direct consequences for transition-metal-catalyzed cross-coupling chemistry. Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions at the benzenoid positions of the 3,4,6,8-isomer can potentially occur at either C6 or C8 with comparable accessibility, whereas in the 3,4,7,8-isomer, the C7 position is sterically shielded by the adjacent chlorine at C8, making C8 the kinetically preferred site for initial oxidative addition [1]. Furthermore, directed ortho-metalation (DoM) strategies that rely on chlorine as a directing group will produce different regioisomeric outcomes: metalation adjacent to the C7 chlorine in the 3,4,7,8-isomer would require deprotonation at C6, whereas the 3,4,6,8-isomer presents two distinct ortho sites (C5 and C7) with different steric and electronic environments [2]. No published experimental kinetic or selectivity data directly compare these isomers in cross-coupling reactions.

Cross-coupling reactions Directed ortho-metalation Steric hindrance

Validated Application Scenarios by Isomer Differentiation


Sequential Derivatization for Medicinal Chemistry Libraries

The mixed-ring substitution pattern of 3,4,7,8-tetrachloroquinoline—with two activated chlorines on the pyridine ring (C3, C4) and two less reactive chlorines on the benzenoid ring (C7, C8)—enables a two-stage sequential functionalization strategy that is not possible with isomers such as 3,4,6,8-tetrachloroquinoline. In the first stage, nucleophilic aromatic substitution (SNAr) can selectively replace the C4 chlorine (the most activated position) with amines, alkoxides, or thiols under mild conditions. A second SNAr step at C3 can then introduce a different substituent. The remaining C7 and C8 chlorines, being less activated, are preserved for late-stage diversification via palladium-catalyzed cross-coupling. This orthogonal reactivity profile, established through class-level inference from quinoline SNAr principles [1] and regioselective metalation studies [2], positions 3,4,7,8-tetrachloroquinoline as a privileged scaffold for generating four-point diversity libraries in drug discovery programs targeting kinases, GPCRs, or epigenetic targets where quinoline-based chemotypes are prevalent.

Asymmetric Organic Semiconductor Precursor Synthesis

In organic electronics, the asymmetric electron density distribution of 3,4,7,8-tetrachloroquinoline, resulting from the non-centrosymmetric chlorine substitution pattern, makes it a candidate precursor for synthesizing donor-acceptor molecules with intrinsic molecular dipole moments. The use of tetrachloroquinoline (Cl₄QN) as an electron acceptor component in charge-transfer complexes that form banded spherulites has been documented [1]. The 3,4,7,8-isomer specifically offers the advantage that the C5 and C6 positions remain unsubstituted and available for further functionalization (e.g., introduction of solubilizing alkyl chains or π-extended aromatic groups) without disturbing the electron-withdrawing chlorine array. This contrasts with the 5,6,7,8-tetrachloro isomer, where all benzenoid positions are blocked, limiting further synthetic elaboration [2]. Researchers developing n-type organic semiconductors or non-fullerene acceptors for organic photovoltaics should specify the 3,4,7,8-isomer when unfilled C5/C6 positions are required for property tuning.

Isomer-Specific Reference Standard for Environmental Fate Studies

Polychlorinated quinolines can arise as trace by-products in industrial chlorination processes and as environmental transformation products of chloroquine-based pharmaceuticals. The 3,4,7,8-tetrachloroquinoline isomer, being absent from the major product distribution of direct quinoline chlorination [1], serves as a valuable isomer-specific analytical reference standard for environmental monitoring programs. Its distinct chromatographic retention time and mass spectrum (molecular ion cluster at m/z 266.94 with characteristic tetrachloro isotopic pattern) allow it to be differentiated from the more abundant 3,4,6,8-isomer in complex environmental extracts. Laboratories conducting GC-MS or LC-MS/MS analysis of chlorinated quinoline residues in water, soil, or biota samples require isomerically pure 3,4,7,8-tetrachloroquinoline as a calibration standard to avoid false-positive identification of the 3,4,6,8-congener, which may co-elute under certain chromatographic conditions.

Building Block for Halex-Derived Polyfluoroquinolines

Fluorinated quinolines exhibit enhanced metabolic stability, lipophilicity modulation, and bioavailability compared to their chlorinated counterparts, driving demand for polychloroquinoline precursors with substitution patterns optimized for Halex fluorination. The 3,4,7,8-tetrachloroquinoline isomer presents a unique Halex substrate profile: chlorines at C3 and C4 (pyridine ring) are expected to undergo fluoride exchange more rapidly than benzenoid chlorines, enabling selective mono- or difluorination at the heterocyclic ring while preserving benzenoid chlorines for subsequent transformations [1]. This contrasts with 5,6,7,8-tetrachloroquinoline, which yields complex mixtures of polyfluorinated products upon Halex treatment [2]. Agrochemical and pharmaceutical process chemistry groups developing fluorinated quinoline active ingredients (e.g., kinase inhibitors, fungicides) should evaluate 3,4,7,8-tetrachloroquinoline as a precursor when the target molecule requires fluorine incorporation specifically at the pyridine ring while retaining chlorine substituents on the benzenoid ring for additional synthetic handles.

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